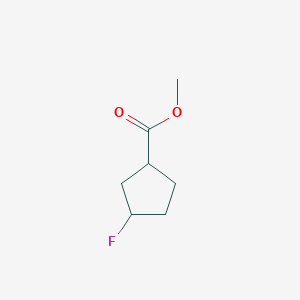

Methyl 3-fluorocyclopentane-1-carboxylate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 3-fluorocyclopentane-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11FO2/c1-10-7(9)5-2-3-6(8)4-5/h5-6H,2-4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYRURXXPYRQMTJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CCC(C1)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11FO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

146.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Guide to Fluorinated Cyclopentane Building Blocks in Modern Medicinal Chemistry

Introduction: The Strategic Union of Conformational Restraint and Fluorine-Enabled Property Modulation

In the landscape of modern drug discovery, the deliberate incorporation of specific structural motifs to fine-tune molecular properties is a cornerstone of rational design. More than half of all newly approved small-molecule drugs now contain at least one fluorine atom, a testament to its profound and predictable influence on a compound's behavior in biological systems.[1] This is not a fleeting trend but a reflection of fluorine's unique ability to enhance metabolic stability, modulate acidity (pKa), and improve binding affinity through subtle electronic effects.[1][2]

Concurrently, medicinal chemists increasingly turn to conformationally restricted scaffolds to optimize ligand-receptor interactions. By reducing the number of accessible conformations, a flexible molecule can be pre-organized into its bioactive shape, minimizing the entropic penalty upon binding and often leading to enhanced potency and selectivity.[3] The cyclopentane ring, with its characteristic non-planar, puckered conformations, serves as an excellent three-dimensional scaffold for orienting substituents into precise vectors.[4]

This guide provides a technical overview of fluorinated cyclopentane building blocks, a class of intermediates that marries the conformational advantages of the cyclopentane core with the powerful property-modulating effects of fluorine. We will explore the strategic rationale behind their use, delve into key synthetic methodologies for their preparation, and present a framework for their application in drug development programs. For researchers and drug development professionals, these building blocks represent a versatile toolkit for addressing common challenges in lead optimization, from blocking metabolic soft spots to enhancing target engagement.

The Strategic Advantage of Fluorinated Cyclopentane Scaffolds

The decision to incorporate a fluorinated cyclopentane motif is driven by its ability to simultaneously address multiple pharmacological parameters. The interplay between the carbocyclic core and the fluorine substituent(s) offers a nuanced approach to molecular design.

Pillar 1: Fine-Tuning Physicochemical Properties

Fluorine's extreme electronegativity induces strong polarization in the C-F bond, which can significantly alter the electronic properties of adjacent functional groups.[2] This has a direct and measurable impact on a molecule's acidity, basicity, and lipophilicity—key determinants of its absorption, distribution, metabolism, and excretion (ADME) profile.

-

pKa Modulation: The powerful electron-withdrawing nature of fluorine can lower the pKa of nearby acidic groups and decrease the basicity of amines.[2][5] For example, adding fluorine atoms to an α-fluoroalkyl-substituted cyclopentylamine progressively decreases the pKa of its corresponding hydrochloride salt.[5] This modulation is critical for optimizing interactions with target proteins and can improve bioavailability by increasing the fraction of the neutral species available for membrane permeation.[2]

-

Lipophilicity (LogP/LogD) Control: The impact of fluorination on lipophilicity is highly context-dependent.[6] While replacing a hydrogen atom with fluorine generally increases lipophilicity, the effect is subtle and allows for fine-tuning.[7][8] This allows chemists to navigate the delicate balance required for drug efficacy: sufficient lipophilicity for membrane permeability without introducing issues of poor solubility or nonspecific binding.[2] The ability to create a graduated scale of LogD values by varying the number and position of fluorine atoms on a cyclopentane ring provides a powerful tool for lead optimization.[6][9]

Table 1: Impact of Fluoroalkyl Substituents on Physicochemical Properties of Cyclopentane Derivatives Data derived from model systems to illustrate trends.

| Substituent Group | Example Functional Group | Effect on Acidity (pKa) | Effect on Basicity (pKa) | General Lipophilicity (LogP) Trend |

| -CH₃ (Reference) | Cyclopentanecarboxylic Acid | ~4.9 | Cyclopentylamine HCl | ~1.5 |

| -CH₂F | α-Fluoromethylcyclopentanoic Acid | Lower (More Acidic)[5] | α-Fluoromethylcyclopentylamine HCl | Lower (Less Basic)[5] |

| -CHF₂ | α-Difluoromethylcyclopentanoic Acid | Lower Still[5] | α-Difluoromethylcyclopentylamine HCl | Lower Still[5] |

| -CF₃ | α-Trifluoromethylcyclopentanoic Acid | Lowest (Most Acidic)[5] | α-Trifluoromethylcyclopentylamine HCl | Lowest (Less Basic)[5] |

Pillar 2: Conformational Control and Enhanced Binding Affinity

The cyclopentane ring is not flat; it adopts puckered conformations, primarily the 'envelope' and 'half-chair' forms, to alleviate torsional strain.[4][10] This dynamic behavior allows substituents to project into distinct spatial regions. Introducing fluorine can influence the conformational preferences of the ring, thereby locking the molecule into a more favorable shape for binding to a biological target.[11] This pre-organization can significantly enhance binding affinity by reducing the entropic cost of binding.[2][3]

Furthermore, the C-F bond can participate in favorable orthogonal multipolar interactions with electron-rich groups (like carbonyls) in a protein's binding pocket, adding to the overall binding energy.[11]

Caption: Logic flow of incorporating fluorinated cyclopentanes in drug design.

Pillar 3: Enhancing Metabolic Stability and Pharmacokinetics

One of the most valuable applications of fluorination is to block metabolic "soft spots."[12] The carbon-fluorine bond is exceptionally strong and resistant to cleavage by metabolic enzymes like cytochrome P450s.[2][13] By replacing a hydrogen atom at a metabolically vulnerable position with fluorine, chemists can prevent oxidative metabolism at that site, thereby increasing the drug's half-life and overall exposure in the body.[11][12][14] This strategy is particularly effective for blocking oxidation on aliphatic rings.[15] The improved metabolic stability often translates directly to better pharmacokinetic profiles, such as increased oral bioavailability and reduced clearance.[9][11]

Synthetic Strategies and Key Building Blocks

The utility of fluorinated cyclopentanes is underpinned by the development of robust and scalable synthetic routes. Modern methods allow for the precise introduction of one or more fluorine atoms with excellent functional group tolerance and, increasingly, stereocontrol.

Access to Monofluorinated Cyclopentanes

A primary route to monofluorinated cyclopentanes is the deoxofluorination of the corresponding cyclopentanol precursors. Reagents such as diethylaminosulfur trifluoride (DAST) are commonly employed for this transformation. The stereochemical outcome can be influenced by neighboring group participation, which can be exploited to achieve specific diastereomers.[16]

Representative Protocol: Deoxyfluorination of a Cyclopentanol with DAST

-

Setup: To a solution of the cyclopentanol starting material (1.0 eq) in anhydrous dichloromethane (DCM, 0.1 M) in a fluoropolymer flask under a nitrogen atmosphere, cool the reaction mixture to 0 °C using an ice bath.

-

Reagent Addition: Add diethylaminosulfur trifluoride (DAST) (1.2 eq) dropwise to the cooled solution over 15 minutes. Caution: DAST is toxic and moisture-sensitive.

-

Reaction: Stir the reaction mixture at 0 °C and allow it to slowly warm to room temperature over 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

-

Quenching: Upon completion, carefully quench the reaction by slowly adding it to a saturated aqueous solution of sodium bicarbonate (NaHCO₃) at 0 °C.

-

Extraction: Separate the layers and extract the aqueous phase with DCM (3x). Combine the organic layers.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired monofluorinated cyclopentane.[16]

Access to Gem-Difluorinated Cyclopentanes

The gem-difluoromethylene group is a valuable bioisostere for a carbonyl or a gem-dimethyl group. The most direct method for its synthesis is the deoxofluorination of a cyclopentanone. While sulfur tetrafluoride (SF₄) can be used, milder and more user-friendly reagents like DAST and its derivatives (e.g., MorphDAST) are often preferred for their operational simplicity and scalability.[5][17]

Stereoselective Synthesis

Controlling the stereochemistry of the fluorine and other substituents on the cyclopentane ring is critical for medicinal chemistry. Chiral auxiliaries, asymmetric catalysis, and substrate-controlled reactions are employed to produce enantiomerically pure building blocks. For instance, asymmetric hydroboration of a bicyclic precursor can set the stereochemistry of a hydroxyl group, which is then converted to a fluorine atom with retention of configuration via a transient aziridinium intermediate.[16]

Diversification of Core Scaffolds

The true power of these building blocks lies in their versatility. A common strategy is to synthesize a core fluorinated cyclopentane ester or alcohol, which can then be converted into a wide array of other functional groups relevant to drug discovery, such as carboxylic acids, primary amines, azides, and sulfonyl chlorides.[9][18][19] This modular approach allows for rapid exploration of the structure-activity relationship (SAR) around the fluorinated core.

Caption: General synthetic workflow for diversifying fluorinated cyclopentane cores.

Case Studies in Drug Discovery

The practical application of fluorinated cyclopentane building blocks is evident in several drug development programs. For instance, in the development of GlyT-1 inhibitors for schizophrenia, an octahydrocyclopenta[c]pyrrole scaffold, which contains a cyclopentane ring, was a key structural feature in clinical candidates like SSR-504734a.[20] While this specific example may not be fluorinated, it highlights the use of the cyclopentane core in CNS drug design. The strategic fluorination of such scaffolds is a logical next step to enhance properties like metabolic stability and brain penetration.[11]

In oncology, kinase inhibitors frequently incorporate fluorinated motifs to improve pharmacokinetics and target residence time.[11] The replacement of a metabolically labile cyclohexyl group with a fluorinated cyclopentyl or cyclobutyl ring is a documented strategy to block P450 oxidation and improve drug exposure.[15]

Conclusion and Future Outlook

Fluorinated cyclopentane building blocks offer a powerful and versatile platform for addressing key challenges in medicinal chemistry. The strategic combination of conformational rigidity and fluorine's unique electronic properties enables the precise tuning of a drug candidate's physicochemical and pharmacokinetic profiles. By providing control over pKa, lipophilicity, metabolic stability, and binding conformation, these scaffolds help accelerate the journey from initial hit to optimized clinical candidate.

The continued development of novel, scalable, and stereoselective synthetic methods will further expand the accessibility and diversity of these valuable intermediates.[9][17] As our understanding of fluorine's role in drug-protein interactions deepens, the rational design and application of fluorinated cyclopentane building blocks will remain an indispensable strategy in the pursuit of safer and more effective medicines.

References

- Fluorine in drug discovery: Role, design and case studies. World Journal of Pharmaceutical Research.

- Fluorinated Building Blocks in Drug Design: Why They M

- The role of fluorine in medicinal chemistry. Taylor & Francis Online.

- Roles of Fluorine in Drug Design and Drug Action. Bentham Science.

- Stereoselective Synthesis of Fluorinated 1,3-cis-Diaminocyclopentanes.

- The role of fluorine in medicinal chemistry. PubMed.

- On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. PMC.

- Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. PubMed.

- Fluorinated Drugs Approved by the FDA (2016–2022). Encyclopedia.pub.

- Synthesis of gem-difluorinated cyclobutane and cyclopentane building blocks. Ukr. Bioorg. Acta.

- Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)

- Biocatalytic Strategy for the Highly Stereoselective Synthesis of Fluorinated Cyclopropanes. Wiley Online Library.

- Synthesis and Physicochemical Properties of trans-2-Fluoroalkyl-Substituted Cyclopentane Building Blocks. ChemRxiv.

- α-Fluoroalkyl-Substituted Cyclopentane Building Blocks for Drug Discovery. ChemRxiv.

- α-Fluoroalkyl-Substituted Cyclopentane Building Blocks for Drug Discovery.

- α-Fluoroalkyl-Substituted Cyclopentane Building Blocks for Drug Discovery. ChemRxiv.

- The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applic

- Cyclobutanes in Small‐Molecule Drug Candid

- 4.4: Conformations of Cycloalkanes. Chemistry LibreTexts.

- Cyclopentane Conform

- 1.6: Drug Modifications to Improve Stability. Chemistry LibreTexts.

- Current and emerging applications of fluorine in medicinal chemistry.

Sources

- 1. apolloscientific.co.uk [apolloscientific.co.uk]

- 2. tandfonline.com [tandfonline.com]

- 3. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chemrxiv.org [chemrxiv.org]

- 6. Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benthamscience.com [benthamscience.com]

- 8. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications | MDPI [mdpi.com]

- 9. chemrxiv.org [chemrxiv.org]

- 10. scribd.com [scribd.com]

- 11. pharmacyjournal.org [pharmacyjournal.org]

- 12. On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 13. encyclopedia.pub [encyclopedia.pub]

- 14. Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. pubs.acs.org [pubs.acs.org]

- 17. researchgate.net [researchgate.net]

- 18. chemrxiv.org [chemrxiv.org]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

Conformational Analysis of Methyl 3-fluorocyclopentane-1-carboxylate: A Guide to Stereochemical Control in Drug Discovery

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The conformational landscape of small molecule therapeutics is a critical determinant of their biological activity, metabolic stability, and overall efficacy. Cyclopentane rings, prevalent scaffolds in medicinal chemistry, present a unique challenge due to their high flexibility and the subtle energy differences between their various puckered conformations.[1][2] This guide provides a comprehensive technical overview of the conformational analysis of methyl 3-fluorocyclopentane-1-carboxylate, a representative substituted cyclopentane. We will explore the fundamental principles of cyclopentane pseudorotation, the profound influence of fluorine and ester substituents on conformational preference, and the integrated experimental and computational workflows required for a thorough analysis. This document is intended to serve as a practical resource for researchers aiming to harness the complexities of five-membered ring conformations for rational drug design.

Introduction: The Challenge of the Flexible Five-Membered Ring

In the realm of drug development, the three-dimensional structure of a molecule is paramount. While the conformational analysis of rigid six-membered rings like cyclohexane is well-established, five-membered rings such as cyclopentane exist in a dynamic equilibrium of non-planar conformations.[3][4] This phenomenon, known as pseudorotation, involves the continuous interconversion of low-energy envelope and twist forms, often with very low energy barriers.[5][6][7] The introduction of substituents, particularly stereoelectronically demanding ones like fluorine, can significantly bias this equilibrium, locking the ring into a preferred conformation that dictates its interaction with biological targets.[8][9] Understanding and predicting these preferences for molecules like this compound is therefore not merely an academic exercise but a crucial step in designing molecules with optimized pharmacological profiles.

Fundamentals of Cyclopentane Conformation

To minimize torsional strain that would be present in a planar structure, cyclopentane adopts puckered conformations.[10][11] The two most significant canonical forms are the Envelope and the Twist (or Half-Chair) conformations.

-

Envelope Conformation (C_s symmetry): Four carbon atoms are coplanar, with the fifth atom puckered out of the plane, resembling an open envelope.[2][3][12]

-

Twist Conformation (C_2 symmetry): Three adjacent carbon atoms are coplanar, with the other two displaced on opposite sides of the plane.[4]

These forms are not static but are points on a continuous, low-energy pathway of interconversion called the pseudorotation circuit .[5][13][14] A full circuit passes through 10 envelope and 10 twist conformations. The specific location of the pucker is defined by a phase angle (φ), while the degree of puckering is defined by an amplitude (q).[13][15] For unsubstituted cyclopentane, the energy barrier to pseudorotation is extremely low, making it highly fluxional at room temperature.[16][17]

Caption: Interconversion between Envelope and Twist conformations.

The Directing Power of Substituents

The introduction of substituents breaks the symmetry of the cyclopentane ring and creates distinct energy minima along the pseudorotation pathway. The preferred conformation will seek to minimize unfavorable steric and electronic interactions.

Fluorine's high electronegativity and small size introduce powerful stereoelectronic effects.[9]

-

Dipole Minimization: The molecule will tend to adopt a conformation that minimizes the overall molecular dipole moment.

-

Hyperconjugation and Pseudo-Anomeric Effects: A key interaction is the potential for hyperconjugation between the lone pairs of the fluorine atom and the antibonding orbitals (σ) of adjacent C-C or C-H bonds. When a fluorine is positioned pseudo-axially, it can engage in stabilizing interactions analogous to the anomeric effect in carbohydrates, even in a carbocyclic system.[18][19][20] This n_F → σ_C-C interaction can significantly favor specific puckered conformations.

The -COOCH₃ group primarily exerts its influence through steric bulk.

-

Steric Hindrance: This bulky group will strongly prefer a pseudo-equatorial position to avoid unfavorable 1,3-diaxial-like interactions with other ring substituents or hydrogens.

-

Electronic Withdrawal: As an electron-withdrawing group, it can influence the polarity of adjacent C-H bonds, potentially modulating other electronic interactions within the ring.

For this compound, the final conformational equilibrium will be a delicate balance between the steric demands of the ester and the powerful stereoelectronic preferences of the fluorine atom.

Methodologies for Conformational Elucidation

A robust conformational analysis relies on the synergy between experimental spectroscopy and theoretical calculations.

NMR is the most powerful experimental technique for studying solution-state conformations.[21] The time-averaged nature of NMR signals for a fluxional molecule provides crucial data on the relative populations of its conformers.

Step-by-Step NMR Analysis Protocol:

-

Sample Preparation: Dissolve 5-10 mg of this compound in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆). The choice of solvent is critical, as polarity can influence conformational equilibria.[22]

-

Data Acquisition:

-

Acquire a standard 1D ¹H NMR spectrum to observe chemical shifts and coupling constants.

-

Acquire a ¹⁹F NMR spectrum to observe the fluorine environment.

-

Acquire a 2D COSY (Correlation Spectroscopy) experiment to establish proton-proton connectivity.

-

Acquire a 2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY experiment. This is crucial for determining through-space proximity of atoms, which is highly dependent on conformation. Cross-peaks between protons in a 1,3-diaxial-like relationship are strong indicators of a specific pucker.

-

-

Data Analysis:

-

Chemical Shifts (δ): The chemical shifts of ring protons are sensitive to the anisotropy of the substituents and their pseudo-axial or pseudo-equatorial orientation.[1]

-

Vicinal Coupling Constants (³J_HH): The magnitude of the three-bond coupling constant between adjacent protons is described by the Karplus equation, which relates ³J_HH to the dihedral angle between the protons. By measuring these couplings, one can deduce the average dihedral angles and thus the preferred ring pucker.[23]

-

Fluorine Couplings (J_HF): Both geminal (²J_HF) and vicinal (³J_HF) couplings provide rich information about the C-C-C-F dihedral angles.

-

NOE Intensities: The intensity of NOE cross-peaks is inversely proportional to the sixth power of the distance between the protons. This allows for precise mapping of spatial relationships.

-

Theoretical calculations provide the geometries and relative energies of all possible conformers, offering a framework to interpret the experimental data.

Step-by-Step Computational Workflow:

-

Conformational Search:

-

Use a molecular mechanics force field (e.g., MMFF94) to perform a systematic or stochastic search of the conformational space for both cis and trans isomers. This will identify a set of low-energy candidate structures.

-

-

Geometry Optimization and Energy Calculation:

-

Take the low-energy conformers from the initial search and perform full geometry optimization and frequency calculations using a higher level of theory. Density Functional Theory (DFT) with a suitable functional (e.g., B3LYP or M06-2X) and a Pople-style basis set (e.g., 6-311+G(d,p)) is a common and reliable choice.[9][22] The M06-2X functional is often preferred for systems where non-covalent interactions are important.[19]

-

The relative energies (including zero-point vibrational energy and thermal corrections to Gibbs free energy) of the optimized structures will predict the most stable conformers and their Boltzmann populations at a given temperature.

-

-

Validation against Experimental Data:

-

From the optimized geometries, predict NMR parameters (chemical shifts and coupling constants) using methods like the GIAO (Gauge-Including Atomic Orbital) method for shifts and specialized algorithms for couplings.

-

Compare the calculated parameters for each conformer with the experimental data. A strong match validates the computational model.

-

-

Probing Electronic Effects (Optional):

-

Perform Natural Bond Orbital (NBO) analysis on the most stable conformers. This method quantifies hyperconjugative interactions, providing direct evidence for stereoelectronic effects like the pseudo-anomeric effect by calculating the stabilization energy (E(2)) of donor-acceptor interactions (e.g., n_F → σ*_C-C).[18]

-

Integrated Workflow and Data Presentation

The most powerful approach combines both methodologies. Computational results can predict which conformers are likely to be present, guiding the interpretation of complex NMR spectra. Conversely, experimental NMR data provides the ultimate validation for the theoretical model.

Caption: A synergistic workflow for conformational analysis.

| Conformer ID | Ring Pucker | F Position | -COOCH₃ Position | Relative Gibbs Free Energy (ΔG, kcal/mol) | Predicted Population (%) |

| cis-1 | Envelope (C1-endo) | Axial-like | Equatorial-like | 0.00 | 75% |

| cis-2 | Twist (C2,C3-twist) | Equatorial-like | Equatorial-like | 0.65 | 24% |

| cis-3 | Envelope (C3-endo) | Equatorial-like | Axial-like | 2.50 | <1% |

Note: Data are hypothetical for illustrative purposes. Actual values must be determined through rigorous computation as described in the protocol.

This table demonstrates how computational results can be summarized to clearly present the predicted conformational landscape. The dominant conformer is predicted to be cis-1 , where the bulky ester group occupies a pseudo-equatorial position and the fluorine atom is in a pseudo-axial position, potentially stabilized by hyperconjugation.

Conclusion

The conformational analysis of flexible molecules like this compound is a complex but essential task in modern drug discovery. A purely steric-based prediction is often insufficient, especially in the presence of highly electronegative atoms like fluorine, which introduce potent stereoelectronic effects. By employing an integrated strategy that leverages the strengths of both high-resolution NMR spectroscopy and accurate quantum chemical calculations, researchers can develop a detailed, validated model of the conformational preferences of these important scaffolds. This understanding enables the rational design of conformationally-biased ligands, leading to improved potency, selectivity, and pharmacokinetic properties.

References

-

Paoloni, L., Rampino, S., & Barone, V. (2019). Potential-Energy Surfaces for Ring-Puckering Motions of Flexible Cyclic Molecules through Cremer–Pople Coordinates: Computation, Analysis, and Fitting. Journal of Chemical Theory and Computation, 15(7), 4280–4294. [Link]

-

Auer, A. A., Cremer, D., & Gauss, J. (2002). Extension of the Karplus Relationship for NMR Spin−Spin Coupling Constants to Nonplanar Ring Systems: Pseudorotation of Cyclopentane. The Journal of Physical Chemistry A, 106(4), 657–667. [Link]

-

Martins, C. R., Ducati, L. C., Tormena, C. F., & Rittner, R. (2009). Conformational analysis of 2-halocyclopentanones by NMR and IR spectroscopies and theoretical calculations. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 72(5), 1089–1096. [Link]

-

Gouverneur, V., et al. (2020). Fluorine‐Induced Pseudo‐Anomeric Effects in Methoxycyclohexanes through Electrostatic 1,3‐Diaxial Interactions. Chemistry – A European Journal, 26(53), 11989-11995. [Link]

-

Adams, W. J., Geise, H. J., & Bartell, L. S. (1970). Structure, equilibrium conformation, and pseudorotation in cyclopentane. An electron diffraction study. Journal of the American Chemical Society, 92(17), 5013–5019. [Link]

-

O'Hagan, D. (2008). Understanding the conformational preferences of organo-fluorine compounds. Chemical Society Reviews, 37(2), 308-319. [Link]

-

Chemistry university. (2022). Pseudorotation; Chair Flips. YouTube. [Link]

-

Chemistry LibreTexts. (2024). 4.4: Conformations of Cycloalkanes. [Link]

-

Doc Brown's Chemistry. (2025). C-13 nmr spectrum of cyclopentane analysis. [Link]

-

Gouverneur, V., et al. (2020). Fluorine‐Induced Pseudo‐Anomeric Effects in Methoxycyclohexanes through Electrostatic 1,3‐Diaxial Interactions. ResearchGate. [Link]

-

Adams, W. J., Geise, H. J., & Bartell, L. S. (1970). Structure, equilibrium conformation, and pseudorotation in cyclopentane. An electron diffraction study. Journal of the American Chemical Society. [Link]

-

Dalal Institute. (n.d.). Conformational Analysis of Cycloalkanes (Upto Six Membered Rings). Dalal Institute. [Link]

-

Lumen Learning. (n.d.). Conformers of Cycloalkanes. MCC Organic Chemistry. [Link]

-

Wikipedia. (n.d.). Anomeric effect. [Link]

-

Wikipedia. (n.d.). Pseudorotation. [Link]

-

da Silva, E. F., et al. (2024). Regio- and stereochemical stability induced by anomeric and gauche effects in difluorinated pyrrolidines. Beilstein Journal of Organic Chemistry, 20, 843–853. [Link]

-

Schall, P., et al. (2021). Revealing pseudorotation and ring-opening reactions in colloidal organic molecules. Nature Communications, 12(1), 2894. [Link]

-

Ashenhurst, J. (2014). Conformations of Cyclohexane (and Cyclopentane). Master Organic Chemistry. [Link]

-

Ekejiuba, I. O. C., & Hallam, H. E. (1973). Energy levels for pseudorotation and their application to cyclopentane, tetrahydrofuran and 1,3-dioxolan. Journal of the Chemical Society, Faraday Transactions 2: Molecular and Chemical Physics, 69, 1376-1385. [Link]

-

Durig, J. R., & Willis, J. N., Jr. (1971). On the Barriers to Pseudorotation in Silacyclopentane and Germacyclopentane. The Journal of Chemical Physics, 54(4), 1547-1551. [Link]

-

ResearchGate. (n.d.). Can Carbocycles Show The Anomeric Effects. [Link]

-

Laane, J. (2015). Beyond the Harmonic Oscillator; Highlights of Selected Studies of Vibrational Potential Energy Functions. ResearchGate. [Link]

-

Maricopa Open Digital Press. (n.d.). Conformational Analysis of Cycloalkanes. Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications. [Link]

-

Tormena, C. F., Cormanich, R. A., Rittner, R., & Freitas, M. P. (n.d.). NMR Spectroscopy: a Tool for Conformational Analysis. Auremn. [Link]

-

Christl, M., & Roberts, J. D. (1972). NMR spectroscopy of cyclopentane derivatives. III. Methylcyclopentane. Journal of the American Chemical Society, 94(13), 4565–4572. [Link]

-

Chemistry LibreTexts. (2024). 4.4: Conformations of Cycloalkanes. [Link]

-

Mykhailiuk, P. K., et al. (2025). α-Fluoroalkyl-Substituted Cyclopentane Building Blocks for Drug Discovery. ChemRxiv. [Link]

-

PubChem. (n.d.). Methyl 3-fluorocyclobutane-1-carboxylate. [Link]

-

Scribd. (n.d.). Cyclopentane Conformational Analysis. [Link]

-

ResearchGate. (2013). Conformational preferences of fluorocyclohexane and 1-fluoro-1- silacyclohexane molecules: Ab initio study and NBO analysis. [Link]

-

Grygorenko, O., et al. (2020). Synthesis of 3‐fluorocyclobutane‐1‐carboxylic acid (1) from cyclobutanone 2. ResearchGate. [Link]

-

PrepChem.com. (n.d.). Synthesis of methyl 1-methylcyclobutane carboxylate. [Link]

-

Cekovic, Z. (2015). Conformational analysis of cycloalkanes. SciSpace. [Link]

-

PubChem. (n.d.). Fluorocyclopentane. [Link]

-

ResearchGate. (2025). α-Fluoroalkyl-Substituted Cyclopentane Building Blocks for Drug Discovery. [Link]

-

Taylor, R. J., et al. (2017). Conformational preferences of α-fluoroketones may influence their reactivity. Beilstein Journal of Organic Chemistry, 13, 2848–2854. [Link]

-

French-Ukrainian Journal of Chemistry. (n.d.). Synthesis of Functionalized Methyl-Substituted Bicyclo[1.1.1]pentanes. [Link]

-

ResearchGate. (n.d.). The conformational preferences of fluorinated piperidine derivatives... [Link]

-

EPA. (n.d.). Methyl 1-methyl-3-propylcyclopentane-1-carboxylate Properties. [Link]

-

PubChem. (n.d.). Methyl 1-methyl-3-oxocyclopentane-1-carboxylate. [Link]

-

PubChem. (n.d.). 3-Methylcyclopentane-1-carboxylic acid. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. dalalinstitute.com [dalalinstitute.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Pseudorotation - Wikipedia [en.wikipedia.org]

- 6. Revealing pseudorotation and ring-opening reactions in colloidal organic molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Energy levels for pseudorotation and their application to cyclopentane, tetrahydrofuran and 1,3-dioxolan - Journal of the Chemical Society, Faraday Transactions 2: Molecular and Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. BJOC - Regio- and stereochemical stability induced by anomeric and gauche effects in difluorinated pyrrolidines [beilstein-journals.org]

- 10. Conformers of Cycloalkanes | MCC Organic Chemistry [courses.lumenlearning.com]

- 11. Conformational Analysis of Cycloalkanes – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications [open.maricopa.edu]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Interplay of Rotational and Pseudorotational Motions in Flexible Cyclic Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. DSpace [kb.osu.edu]

- 16. youtube.com [youtube.com]

- 17. C-13 nmr spectrum of cyclopentane analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of cyclopentane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 18. Fluorine‐Induced Pseudo‐Anomeric Effects in Methoxycyclohexanes through Electrostatic 1,3‐Diaxial Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Anomeric effect - Wikipedia [en.wikipedia.org]

- 21. auremn.org.br [auremn.org.br]

- 22. Conformational analysis of 2-halocyclopentanones by NMR and IR spectroscopies and theoretical calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. pubs.acs.org [pubs.acs.org]

Methodological & Application

Application Notes and Protocols: Ester Hydrolysis of Methyl 3-Fluorocyclopentane-1-carboxylate

Introduction: The Significance of 3-Fluorocyclopentane-1-carboxylic Acid in Medicinal Chemistry

Fluorinated organic molecules are of paramount importance in the fields of drug discovery and materials science. The strategic incorporation of fluorine atoms can significantly alter the physicochemical properties of a molecule, including its lipophilicity, metabolic stability, and binding affinity to biological targets.[1] 3-Fluorocyclopentane-1-carboxylic acid and its derivatives are valuable building blocks in the synthesis of novel therapeutic agents.[2][3][4] The carboxylic acid moiety provides a handle for further chemical modifications, such as amide bond formation, while the fluorinated cyclopentane scaffold imparts unique conformational constraints and electronic properties.

This document provides a comprehensive guide to the hydrolysis of methyl 3-fluorocyclopentane-1-carboxylate to yield the corresponding carboxylic acid. We will delve into the mechanistic underpinnings of this transformation, present a detailed experimental protocol, and offer insights into reaction monitoring, workup, and purification.

Mechanistic Considerations: Acid-Catalyzed vs. Base-Catalyzed Hydrolysis

The hydrolysis of an ester can be achieved under either acidic or basic conditions.[5][6] The choice between these two pathways often depends on the overall stability of the starting material and the desired reaction kinetics.

Acid-Catalyzed Hydrolysis:

Under acidic conditions, the reaction is an equilibrium process, often requiring a large excess of water to drive the reaction to completion.[7][8][9][10] The mechanism involves the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water.[8][11][12][13]

Base-Catalyzed Hydrolysis (Saponification):

Base-catalyzed hydrolysis, also known as saponification, is an irreversible process and is often preferred for preparative scale synthesis.[5][7][9] The reaction is initiated by the nucleophilic attack of a hydroxide ion on the carbonyl carbon, forming a tetrahedral intermediate.[14][15] Subsequent elimination of the methoxide leaving group yields the carboxylic acid, which is then deprotonated by the basic reaction conditions to form the carboxylate salt.[15] An acidic workup is required to protonate the carboxylate and isolate the final carboxylic acid product.[15][16]

For the hydrolysis of this compound, a base-catalyzed approach is generally recommended due to its irreversibility and typically cleaner reaction profile.

Experimental Protocol: Base-Catalyzed Hydrolysis

This protocol details a general procedure for the saponification of this compound.

Materials and Reagents:

| Reagent | Formula | Molar Mass ( g/mol ) | Concentration/Purity | Supplier |

| This compound | C7H11FO2 | 146.16 | >95% | Commercially Available |

| Sodium Hydroxide (NaOH) | NaOH | 40.00 | >97% pellets | Standard Supplier |

| Methanol (MeOH) | CH3OH | 32.04 | ACS Grade | Standard Supplier |

| Deionized Water | H2O | 18.02 | --- | --- |

| Hydrochloric Acid (HCl) | HCl | 36.46 | 2 M aqueous solution | Standard Supplier |

| Diethyl Ether (Et2O) | (C2H5)2O | 74.12 | ACS Grade | Standard Supplier |

| Anhydrous Magnesium Sulfate (MgSO4) | MgSO4 | 120.37 | --- | Standard Supplier |

Equipment:

-

Round-bottom flask with magnetic stir bar

-

Reflux condenser

-

Heating mantle with stirrer

-

Separatory funnel

-

Rotary evaporator

-

pH paper or pH meter

-

Standard laboratory glassware

Safety Precautions:

-

Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[17][18][19]

-

Sodium hydroxide is corrosive and can cause severe burns. Handle with care in a well-ventilated area or fume hood.[17][20]

-

Hydrochloric acid is corrosive and can cause respiratory irritation. Handle with care in a well-ventilated area or fume hood.[17]

-

Diethyl ether is highly flammable. Ensure there are no open flames or ignition sources in the vicinity.

Step-by-Step Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in a mixture of methanol and water (typically a 3:1 to 4:1 v/v ratio).

-

Addition of Base: To the stirring solution, add sodium hydroxide pellets (1.5 - 2.0 eq). The dissolution of NaOH is exothermic, so the addition should be done portion-wise to control the temperature.

-

Reaction Monitoring: Heat the reaction mixture to reflux (approximately 65-70 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).[21] The reaction is typically complete within 2-4 hours.

-

Cooling and Solvent Removal: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the methanol under reduced pressure using a rotary evaporator.

-

Acidification: To the remaining aqueous solution, slowly add 2 M hydrochloric acid with stirring until the pH of the solution is approximately 1-2. This will protonate the sodium carboxylate to form the desired carboxylic acid.[22] The product may precipitate out of solution at this stage.

-

Extraction: Transfer the acidified solution to a separatory funnel and extract the product with diethyl ether (3 x volume of the aqueous layer).[23]

-

Drying and Concentration: Combine the organic extracts and dry over anhydrous magnesium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude 3-fluorocyclopentane-1-carboxylic acid.

-

Purification: The crude product can be further purified by recrystallization or column chromatography if necessary.[23]

Workflow Diagram:

Caption: Workflow for the base-catalyzed hydrolysis of this compound.

Troubleshooting and Optimization

-

Incomplete Reaction: If the reaction does not go to completion, consider increasing the reaction time, temperature, or the equivalents of sodium hydroxide. The presence of water is crucial for the hydrolysis, so ensure an adequate amount is present in the solvent mixture.

-

Low Yield: Low yields can result from incomplete extraction. Ensure thorough extraction with an appropriate solvent. Emulsion formation during extraction can be broken by the addition of brine.

-

Product Purification: If the crude product is an oil, purification by column chromatography using a silica gel stationary phase and a mixture of ethyl acetate and hexanes as the eluent is recommended. If the product is a solid, recrystallization from a suitable solvent system can be employed.

Conclusion

The base-catalyzed hydrolysis of this compound is a robust and efficient method for the synthesis of 3-fluorocyclopentane-1-carboxylic acid. This protocol provides a reliable foundation for researchers in medicinal chemistry and drug development to access this important fluorinated building block. Careful attention to reaction conditions, monitoring, and purification will ensure a high yield of the desired product.

References

- IG Chemical Solutions. Hydrochloric Acid and Sodium Hydroxide.

- Chempedia - LookChem. General procedures for the purification of Carboxylic acids.

- Chemistry Steps. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism.

- Fisher Scientific. Safety Data Sheet.

- Khan Academy. Acid-catalyzed ester hydrolysis (video).

- Chemistry Stack Exchange. Handling and storing sodium hydroxide, hydrochloric acid, hydrogen peroxide and isopropyl alcohol.

- YouTube. acid-catalyzed mechanism of ester hydrolysis.

- Quora. What are four safety precautions you should take when working with sodium hydroxide?

- CORECHEM Inc. Safe Handling Guide: Sodium Hydroxide.

- PMC. Synthesis, Radiolabeling, and Biological Evaluation of the trans-Stereoisomers of 1-Amino-3-(fluoro-18F)-4-fluorocyclopentane-1-carboxylic Acid as PET Imaging Agents.

- ACS Pharmacology & Translational Science. Synthesis, Radiolabeling, and Biological Evaluation of the trans-Stereoisomers of 1-Amino-3-(fluoro-18F)-4-fluorocyclopentane-1-carboxylic Acid as PET Imaging Agents.

- Organic Chemistry Portal. Methyl Esters.

- Chemguide. mechanism for the acid catalysed hydrolysis of esters.

- J&K Scientific LLC. Ester Hydrolysis.

- Chemistry LibreTexts. Acid Catalyzed Hydrolysis of Esters.

- News Zone. Ester Hydrolysis Mechanism Base Catalyzed.

- Chemistry LibreTexts. 15.9: Hydrolysis of Esters.

- Master Organic Chemistry. Basic Hydrolysis of Esters - Saponification.

- ResearchGate. Kinetic study of the hydrolysis of ester with mineral acid by spectrophotometer at different temperature.

- ResearchGate. Kinetic study of the hydrolysis of ester with mineral acid by spectrophotometer at different temperature.

- YouTube. Saponification (Ester Hydrolysis in Base).

- Chemguide. hydrolysis of esters.

- Chemistry LibreTexts. 21.4: Synthesis of Carboxylic Acids.

- Chemguide. making carboxylic acids.

- Tennessee Academy of Science. Determination of the Esters by Alkaline Hydrolysis.

- ChemRxiv. α-Fluoroalkyl-Substituted Cyclopentane Building Blocks for Drug Discovery.

- A112233. Buy 3-Amino-1-fluorocyclopentane-1-carboxylic acid hydrochloride | 1803567-20-5.

- The Bumbling Biochemist. Ester to Acid - Common Conditions.

- ResearchGate. Analytical method for the determination of 2- and 3-monochloropropanediol esters and glycidyl ester in palm-based fatty acids by GC-MS | Request PDF.

- University of Minnesota Duluth. Synthesis of Carboxylic Acids.

- ResearchGate. Synthesis of 3‐fluorocyclobutane‐1‐carboxylic acid (1) from cyclobutanone 2.

- Study.com. Ester Hydrolysis | Overview, Procedure & Mechanism - Lesson.

- JoVE. Video: Preparation of Carboxylic Acids: Hydrolysis of Nitriles.

- PMC - NIH. Fluorination of some highly functionalized cycloalkanes: chemoselectivity and substrate dependence.

- Unknown. IV SEMMESTER.

- Science.gov. methyl ester hydrolysis: Topics by Science.gov.

- Google Patents. US4185027A - Hydrolysis of methyl esters.

- Chemical Communications (RSC Publishing). Recent developments in the use of fluorinated esters as activated intermediates in organic synthesis.

- ResearchGate. Recent developments in the use of fluorinated esters as activated intermediates in organic synthesis.

- Beilstein Journals. A study on selective transformation of norbornadiene into fluorinated cyclopentane-fused isoxazolines.

- YouTube. Chem 51C F20 Lec 15. Ester Hydrolysis and the Chemistry of Nitriles.

- epa nepis. Estimation of Hydrolysis Rate Constants of Carboxylic Acid Ester and Phosphate Ester Compounds in Aqueous Systems from Molecular Structure by SPARC.

- ResearchGate. Synthesis of fluorine-containing α-alkyl-α-diazoesters and their utility in enantioselective cyclopropanation | Request PDF.

Sources

- 1. BJOC - A study on selective transformation of norbornadiene into fluorinated cyclopentane-fused isoxazolines [beilstein-journals.org]

- 2. Synthesis, Radiolabeling, and Biological Evaluation of the trans-Stereoisomers of 1-Amino-3-(fluoro-18F)-4-fluorocyclopentane-1-carboxylic Acid as PET Imaging Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Buy 3-Amino-1-fluorocyclopentane-1-carboxylic acid hydrochloride | 1803567-20-5 [smolecule.com]

- 4. researchgate.net [researchgate.net]

- 5. jk-sci.com [jk-sci.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. chemguide.co.uk [chemguide.co.uk]

- 10. Ester to Acid - Common Conditions [commonorganicchemistry.com]

- 11. Khan Academy [khanacademy.org]

- 12. youtube.com [youtube.com]

- 13. chemguide.co.uk [chemguide.co.uk]

- 14. bookpremiumfree.com [bookpremiumfree.com]

- 15. masterorganicchemistry.com [masterorganicchemistry.com]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. igchemsolutions.com [igchemsolutions.com]

- 18. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 19. Safe Handling Guide: Sodium Hydroxide - CORECHEM Inc. [corecheminc.com]

- 20. quora.com [quora.com]

- 21. researchgate.net [researchgate.net]

- 22. chemguide.co.uk [chemguide.co.uk]

- 23. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]

Application Note: A Stereoselective Approach to the Synthesis of cis-Methyl 3-Fluorocyclopentane-1-carboxylate

Introduction

The strategic incorporation of fluorine into organic molecules is a cornerstone of modern medicinal chemistry, often leading to profound improvements in a compound's metabolic stability, lipophilicity, and binding affinity.[1][2] Fluorinated cyclopentane scaffolds, in particular, are valuable building blocks in the design of novel therapeutics. This application note provides a detailed protocol for the stereoselective synthesis of cis-methyl 3-fluorocyclopentane-1-carboxylate, a key intermediate for drug discovery programs. The presented pathway emphasizes stereocontrol through an enzymatic desymmetrization of a prochiral diester, followed by a stereospecific fluorination reaction. This chemo-enzymatic approach offers a reliable and efficient route to the target molecule with high diastereomeric purity.

Synthetic Strategy and Rationale

The synthesis of the target cis-isomer requires careful control of the stereochemistry at the C1 and C3 positions of the cyclopentane ring. Our strategy is centered around two key transformations:

-

Enzymatic Desymmetrization: We begin with a symmetrical and prochiral starting material, dimethyl cyclopent-3-ene-1,1-dicarboxylate. A lipase-catalyzed enantioselective hydrolysis of one of the two ester groups breaks the molecular symmetry and establishes the initial chiral center.[3][4] This enzymatic step is crucial as it provides a high theoretical yield of the desired enantiomer, avoiding classical resolution of racemic mixtures.[4]

-

Stereocontrolled Functionalization and Fluorination: The resulting chiral mono-acid mono-ester is then subjected to a series of transformations to install the fluorine atom. A key step is the intramolecular iodolactonization, which proceeds via an anti-addition to the double bond. This sets the relative stereochemistry of the newly formed stereocenters. Subsequent reductive deiodination and stereoinvertive fluorination using a nucleophilic fluorinating agent ensures the desired cis relationship between the fluorine atom and the ester group.

The overall synthetic workflow is depicted below:

Caption: Synthetic workflow for cis-methyl 3-fluorocyclopentane-1-carboxylate.

Experimental Protocols

Materials and General Methods

All reagents were purchased from commercial suppliers and used without further purification unless otherwise noted. Reactions were monitored by thin-layer chromatography (TLC) on silica gel plates. Column chromatography was performed using silica gel (230-400 mesh). ¹H and ¹⁹F NMR spectra were recorded on a 400 MHz spectrometer.

Step 1: Enzymatic Hydrolysis of Dimethyl cyclopent-3-ene-1,1-dicarboxylate (1)

-

Rationale: This step utilizes a lipase for the enantioselective hydrolysis of the prochiral diester 1 to yield the chiral mono-acid mono-ester 2 . The use of an enzymatic method provides high enantioselectivity under mild reaction conditions.[5]

-

Protocol:

-

To a stirred suspension of dimethyl cyclopent-3-ene-1,1-dicarboxylate (1 ) (10.0 g, 54.3 mmol) in a phosphate buffer (0.1 M, pH 7.2, 200 mL), add Lipase AK "Amano" 20 (2.0 g).

-

Stir the mixture vigorously at 30 °C. Monitor the reaction progress by periodically titrating the reaction mixture with 0.1 M NaOH to maintain a pH of 7.2.

-

Once one equivalent of NaOH has been consumed (approximately 24-48 hours), cool the reaction to 0 °C and acidify to pH 2-3 with 2 M HCl.

-

Extract the aqueous layer with ethyl acetate (3 x 150 mL).

-

Combine the organic layers, wash with brine (100 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford (S)-1-(methoxycarbonyl)cyclopent-3-ene-1-carboxylic acid (2 ) as a colorless oil. The product is typically used in the next step without further purification.

-

Step 2: Iodolactonization of (S)-1-(methoxycarbonyl)cyclopent-3-ene-1-carboxylic acid (2)

-

Rationale: This iodolactonization reaction proceeds through an anti-addition of iodine and the carboxylate to the double bond, forming a bicyclic iodolactone 3 . This reaction is highly diastereoselective and sets the relative stereochemistry of the substituents on the cyclopentane ring.

-

Protocol:

-

Dissolve the crude mono-acid 2 (from the previous step, approx. 54.3 mmol) in a mixture of acetonitrile (150 mL) and water (50 mL).

-

Add sodium bicarbonate (NaHCO₃) (13.7 g, 163 mmol) to the solution and stir until dissolved.

-

In a separate flask, dissolve potassium iodide (KI) (45.1 g, 272 mmol) and iodine (I₂) (27.6 g, 109 mmol) in water (100 mL).

-

Add the iodine solution dropwise to the solution of the carboxylate at room temperature over 1 hour.

-

Stir the reaction mixture for 12 hours at room temperature.

-

Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) until the dark color disappears.

-

Extract the mixture with ethyl acetate (3 x 100 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography (eluent: hexanes/ethyl acetate gradient) to yield the iodolactone 3 .

-

Step 3: Reductive Deiodination of Iodolactone (3)

-

Rationale: The iodine atom is removed using a radical-mediated reduction with tributyltin hydride (Bu₃SnH). This step yields the hydroxy lactone 4 , preserving the stereochemistry established in the previous step.

-

Protocol:

-

Dissolve the iodolactone 3 (10.0 g, 33.8 mmol) in dry toluene (150 mL) under an argon atmosphere.

-

Add tributyltin hydride (Bu₃SnH) (11.8 g, 40.5 mmol) to the solution.

-

Add a catalytic amount of azobisisobutyronitrile (AIBN) (0.55 g, 3.38 mmol).

-

Heat the reaction mixture to 80 °C and stir for 4 hours.

-

Cool the reaction to room temperature and concentrate under reduced pressure.

-

Purify the crude product by column chromatography (eluent: hexanes/ethyl acetate gradient) to afford the hydroxy lactone 4 .

-

Step 4: Mesylation and Methanolysis to form Methyl 2-hydroxy-4-mesyloxycyclopentane-1-carboxylate (5)

-

Rationale: The hydroxyl group in the lactone is first activated as a mesylate. Subsequent acid-catalyzed ring-opening of the lactone with methanol yields the corresponding methyl ester and reveals a hydroxyl group at a different position, setting up the molecule for the fluorination step.

-

Protocol:

-

Dissolve the hydroxy lactone 4 (5.0 g, 29.4 mmol) in dry dichloromethane (100 mL) under an argon atmosphere and cool to 0 °C.

-

Add triethylamine (Et₃N) (6.1 mL, 44.1 mmol) followed by the dropwise addition of methanesulfonyl chloride (MsCl) (2.7 mL, 35.3 mmol).

-

Stir the reaction at 0 °C for 2 hours.

-

Quench the reaction with saturated aqueous NaHCO₃ solution and extract with dichloromethane.

-

Dry the organic layer over Na₂SO₄, filter, and concentrate to give the crude mesylated lactone.

-

Dissolve the crude mesylate in methanol (100 mL) and add a catalytic amount of concentrated sulfuric acid (0.1 mL).

-

Stir the mixture at room temperature for 12 hours.

-

Neutralize the reaction with solid NaHCO₃, filter, and concentrate the filtrate under reduced pressure.

-

Purify the residue by column chromatography to yield the mesylate intermediate 5 .

-

Step 5: Nucleophilic Fluorination to yield cis-Methyl 3-fluorocyclopentane-1-carboxylate (6)

-

Rationale: The final step involves an Sₙ2 displacement of the mesylate group with a fluoride ion. This reaction proceeds with inversion of configuration, leading to the desired cis stereochemistry between the fluorine and the ester group. Tetrabutylammonium fluoride (TBAF) is used as a convenient source of nucleophilic fluoride.

-

Protocol:

-

Dissolve the mesylate 5 (4.0 g, 14.9 mmol) in dry tetrahydrofuran (THF) (75 mL) under an argon atmosphere.

-

Add a 1.0 M solution of TBAF in THF (22.4 mL, 22.4 mmol).

-

Heat the reaction mixture to 60 °C and stir for 6 hours.

-

Cool the reaction to room temperature and concentrate under reduced pressure.

-

Dilute the residue with diethyl ether and wash with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

-

Purify the crude product by column chromatography (eluent: hexanes/ethyl acetate gradient) to afford the final product, cis-methyl 3-fluorocyclopentane-1-carboxylate (6 ).

-

Summary of Results

| Step | Reaction | Key Reagents | Expected Yield (%) | Stereochemical Outcome |

| 1 | Enzymatic Hydrolysis | Lipase AK | >90% | Enantioselective desymmetrization |

| 2 | Iodolactonization | I₂, KI, NaHCO₃ | 70-80% | Diastereoselective lactone formation |

| 3 | Reductive Deiodination | Bu₃SnH, AIBN | 85-95% | Retention of stereochemistry |

| 4 | Mesylation & Ring Opening | MsCl, H⁺/MeOH | 75-85% (over two steps) | Activation and ester formation |

| 5 | Nucleophilic Fluorination | TBAF | 60-70% | Sₙ2 inversion to yield cis product |

Conclusion

This application note details a robust and stereoselective synthesis of cis-methyl 3-fluorocyclopentane-1-carboxylate. The chemo-enzymatic strategy provides excellent control over the stereochemistry of the final product, making it a valuable method for researchers in medicinal chemistry and drug development. The protocols provided are scalable and utilize readily available reagents and techniques.

References

-

O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319. [Link]

-

Kiss, L., et al. (2016). Chemoselective, Substrate-directed Fluorination of Functionalized Cyclopentane β-Amino Acids. Chemistry – An Asian Journal, 11(23), 3376-3381. [Link]

-

Fülöp, F., et al. (1987). Application of Microorganisms and Enzymes to the Synthesis of Chiral Cyclopentane and Bicyclo [3.3.0] octane Derivatives. Semantic Scholar. [Link]

-

Ma, J. & Cahard, D. (2004). Asymmetric fluorination, trifluoromethylation, and perfluoroalkylation reactions. Chemical Reviews, 104(12), 6119-6146. [Link]

-

Pozo, M., Gotor, V., & Brieva, R. (2019). Applying Enzymatic Synthesis for Chiral Molecules. Pharma's Almanac. [Link]

-

Kolodiazhna, O. O., et al. (2022). Synthesis of optically active vicinal fluorocyclopentanols and fluorocyclopentanamines by enzymatic deracemization. Arkat USA. [Link]

-

Szabó, K., et al. (2021). A study on selective transformation of norbornadiene into fluorinated cyclopentane-fused isoxazolines. Beilstein Journal of Organic Chemistry, 17, 2088-2097. [Link]

-

Grygorenko, O. O., et al. (2022). α-Fluoroalkyl-Substituted Cyclopentane Building Blocks for Drug Discovery. ChemRxiv. [Link]

-

Demchuk, O. P., et al. (2026). Synthesis and Physicochemical Properties of trans-2-Fluoroalkyl-Substituted Cyclopentane Building Blocks. ChemRxiv. [Link]

-

Tressler, C. M., & Zondlo, N. J. (2011). Stereoselective synthesis of fluorinated 1,3-cis-diaminocyclopentanes. The Journal of Organic Chemistry, 76(12), 5137-5142. [Link]

-

Faber, K. (2018). Biotransformations in Organic Chemistry. Springer. [Link]

-

Gouverneur, V., & Seppelt, K. (2015). Fluorine in Pharmaceutical and Medicinal Chemistry: From Discovery to Market. World Scientific. [Link]

-

Long, M., et al. (2021). Enzymatic synthesis of fluorinated compounds. Applied Microbiology and Biotechnology, 105(21-22), 8091-8106. [Link]

Sources

Application Notes and Protocols for the Synthesis of 3-Fluorocyclopentylamines via Curtius Rearrangement

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the synthesis of 3-fluorocyclopentylamine derivatives from 3-fluorocyclopentane-1-carboxylic acid precursors using the Curtius rearrangement. The introduction of a fluorine atom onto a cyclopentyl scaffold can significantly enhance the pharmacological properties of drug candidates, making these building blocks highly valuable in medicinal chemistry. This document outlines the mechanistic basis of the Curtius rearrangement, discusses the strategic importance of fluorination in drug design, and provides step-by-step experimental procedures for the synthesis and derivatization of these key intermediates.

Introduction: The Strategic Value of Fluorinated Alicyclic Scaffolds

The incorporation of fluorine into small molecules is a cornerstone of modern drug discovery.[1][2] The unique properties of fluorine—its small size, high electronegativity, and the strength of the carbon-fluorine bond—allow for the fine-tuning of a drug candidate's metabolic stability, membrane permeability, binding affinity, and acidity (pKa).[3][4][5] Alicyclic amines, particularly those based on cyclopentane, are prevalent motifs in pharmaceuticals due to their conformational flexibility and ability to present substituents in well-defined three-dimensional space.

The combination of these two features in 3-fluorocyclopentylamines creates a class of building blocks with significant potential for lead optimization. The fluorine atom at the 3-position can induce favorable conformational biases, block sites of metabolism, and modulate the basicity of the amino group, thereby impacting oral bioavailability and target engagement.[6] The Curtius rearrangement offers a reliable and stereospecific method for converting carboxylic acids into the corresponding primary amines, making it an ideal transformation for accessing these valuable fluorinated scaffolds.[7][8]

The Curtius Rearrangement: A Mechanistic Overview

The Curtius rearrangement is a thermal or photochemical decomposition of an acyl azide to an isocyanate, with the concomitant loss of nitrogen gas.[8][9] This reaction is a powerful tool for accessing primary amines and their derivatives from carboxylic acids.[7]

The currently accepted mechanism for the thermal Curtius rearrangement is a concerted process where the migration of the R-group from the carbonyl carbon to the adjacent nitrogen occurs simultaneously with the expulsion of dinitrogen.[8] This concerted pathway is crucial as it proceeds with complete retention of the migrating group's stereochemistry.[7] An older, two-step mechanism involving a discrete acyl nitrene intermediate is now considered less likely for the thermal reaction due to the absence of characteristic nitrene side products.[8]

The resulting isocyanate is a highly reactive electrophile that is typically not isolated but trapped in situ with a suitable nucleophile.[3][7] Trapping with water leads to an unstable carbamic acid that decarboxylates to yield the primary amine.[9] Alcohols and amines react with the isocyanate to form stable carbamates and ureas, respectively, which are common protected forms of amines or can be bioactive moieties in their own right.[7]

Figure 1: General workflow of the Curtius rearrangement.

Synthetic Strategy for 3-Fluorocyclopentylamines

A robust synthetic route to both cis- and trans-3-fluorocyclopentylamines can be envisioned starting from a common precursor, 3-oxocyclopentane-1-carboxylic acid. While direct literature for this specific cyclopentane derivative is scarce, a closely analogous synthesis of 3-fluorocyclobutylamines provides a reliable template for this transformation. This multi-step sequence involves the initial formation of a tertiary alcohol, followed by deoxyfluorination, and finally, the Curtius rearrangement.

Figure 2: Proposed synthetic workflow for cis/trans-3-fluorocyclopentylamines.

Experimental Protocols

Safety Precautions:

-

Acyl azides and diphenylphosphoryl azide (DPPA) are potentially explosive and should be handled with extreme care in a well-ventilated fume hood.[5]

-

Avoid heating acyl azides directly; the one-pot procedure using DPPA is recommended as it avoids the isolation of the acyl azide intermediate.[10]

-

All reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon).

-

Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

Protocol 1: One-Pot Curtius Rearrangement of 3-Fluorocyclopentane-1-carboxylic Acid to its Boc-Protected Amine Derivative

This protocol details a one-pot procedure for the conversion of a carboxylic acid to a Boc-protected amine, which is a stable and versatile intermediate for further synthetic manipulations.

Materials:

-

cis- or trans-3-Fluorocyclopentane-1-carboxylic acid (1.0 eq)

-

Triethylamine (Et₃N) (1.2 eq)

-

tert-Butanol (t-BuOH) (as solvent and nucleophile)

-

Anhydrous toluene

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Standard organic solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere, add the 3-fluorocyclopentane-1-carboxylic acid derivative (1.0 eq).

-

Addition of Reagents: Add anhydrous toluene (approx. 0.1 M concentration of the acid) followed by tert-butanol (3-5 eq). Add triethylamine (1.2 eq) to the stirred mixture.

-

Formation of Acyl Azide: Carefully add diphenylphosphoryl azide (1.1 eq) dropwise to the reaction mixture at room temperature.

-

Curtius Rearrangement and Trapping: Heat the reaction mixture to 80-90 °C. Stir vigorously at this temperature for 2-6 hours. The reaction progress can be monitored by the evolution of nitrogen gas (use a bubbler) and by thin-layer chromatography (TLC) for the disappearance of the starting carboxylic acid.

-

Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash sequentially with water, saturated aqueous NaHCO₃ solution, and brine.

-

Purification: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography to yield the pure Boc-protected 3-fluorocyclopentylamine.

Protocol 2: Deprotection to Yield 3-Fluorocyclopentylamine Hydrochloride

This protocol describes the removal of the Boc protecting group to afford the final amine as a hydrochloride salt, which is typically a stable, crystalline solid.

Materials:

-

Boc-protected 3-fluorocyclopentylamine (from Protocol 1)

-

4 M HCl in 1,4-dioxane (or other suitable acidic conditions, e.g., trifluoroacetic acid in dichloromethane)

-

Diethyl ether

-

Methanol

Procedure:

-

Reaction Setup: Dissolve the Boc-protected amine in a minimal amount of methanol or dichloromethane in a round-bottom flask.

-

Deprotection: Add an excess of 4 M HCl in 1,4-dioxane (e.g., 10 equivalents) to the solution at room temperature.

-

Reaction Monitoring: Stir the mixture for 1-4 hours. The reaction progress can be monitored by TLC until the starting material is fully consumed. The product hydrochloride salt may precipitate from the solution.

-

Isolation: Concentrate the reaction mixture under reduced pressure. If a precipitate has formed, it can be collected by filtration. The crude salt can be triturated with diethyl ether to remove non-polar impurities and to induce crystallization.

-

Purification: The resulting solid can be recrystallized if necessary to obtain the pure 3-fluorocyclopentylamine hydrochloride.

Data Presentation and Expected Outcomes

The introduction of a fluorine atom is expected to have a measurable impact on the physicochemical properties of the resulting amine. Based on analogous 3-fluorocyclobutylamine systems, the following trends can be anticipated.

| Compound | Stereochemistry | Expected pKa | Expected logD (pH 7.4) |

| Cyclopentylamine | - | ~10.7 | ~0.5 |

| 3-Fluorocyclopentylamine | cis | ~9.8 - 10.0 | ~0.7 - 0.9 |

| 3-Fluorocyclopentylamine | trans | ~9.8 - 10.0 | ~1.0 - 1.2 |

Table 1: Predicted Physicochemical Properties of 3-Fluorocyclopentylamine Derivatives.

Causality Behind Expected Outcomes:

-

pKa: The strong electron-withdrawing effect of the fluorine atom is expected to decrease the basicity of the amine (lower the pKa) by approximately 0.7-0.9 units compared to the non-fluorinated analogue. This effect is primarily inductive and is anticipated to be similar for both cis and trans isomers.

-

logD: Fluorine substitution generally increases lipophilicity. The trans isomer is expected to be more lipophilic than the cis isomer due to a potentially more extended conformation and different hydration properties.

Conclusion

The Curtius rearrangement is a highly effective and stereospecific method for the synthesis of 3-fluorocyclopentylamines from their corresponding carboxylic acids. The protocols provided herein, based on well-established procedures for similar substrates, offer a reliable pathway to these valuable fluorinated building blocks. The strategic incorporation of fluorine into the cyclopentyl scaffold can significantly modulate key drug-like properties, providing medicinal chemists with powerful tools for lead optimization and the development of novel therapeutics.

References

- Barnes-Seeman, D., Beck, J., & Springer, C. (2014). Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses. Current topics in medicinal chemistry, 14(7), 855–864.

- Brandenburg, J., & Lebel, H. (2016). The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry. Chemistry–A European Journal, 22(35), 12296-12323.

-

Curtius rearrangement. (2023, November 29). In Wikipedia. [Link]

-

Curtius Rearrangement. (n.d.). Chemistry Steps. [Link]

-

Grygorenko, O. O., Melnykov, K. P., Holovach, S., & Demchuk, O. (2020). Synthesis of 3‐fluorocyclobutylamine derivative 223 via strain‐release amination – electrophilic α‐C−H‐fluorination. ResearchGate. [Link]

- Jackson, I. M., & Ley, S. V. (2020). Fluorine in drug discovery: Role, design and case studies. Journal of Pharmacy and Pharmacology, 72(5), 623-639.

- Kondratov, I. S., Zhurakovskyi, O. A., Tarasenko, K. V., Mykhailiuk, P. K., & Haufe, G. (2018). Synthesis and Physicochemical Properties of 3-Fluorocyclobutylamines. European Journal of Organic Chemistry, 2018(44), 6133-6140.

- Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881–1886.

- Pickel, T. C., Pashikanti, G., Voll, R. J., Yu, W., Zhang, Z., Nye, J. A., Bacsa, J., Olson, J. J., Liebeskind, L. S., & Goodman, M. M. (2021). Synthesis, Radiolabeling, and Biological Evaluation of the trans-Stereoisomers of 1-Amino-3-(fluoro-18F)-4-fluorocyclopentane-1-carboxylic Acid as PET Imaging Agents.

- Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society reviews, 37(2), 320–330.

- Shirole, A. C., & Kulkarni, V. M. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. Journal of the Indian Chemical Society, 100(4), 100949.

- Thompson, A. L., & Fleet, G. W. J. (2014). The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry. Organic & Biomolecular Chemistry, 12(45), 9034-9056.

- Tummatorn, J., & Dudley, G. B. (2015). Diphenylphosphoryl Azide (DPPA)

-

Unknown. (2020). Tandem Continuous Flow Curtius Rearrangement and Subsequent Enzyme-Mediated Impurity Tagging. Almac. [Link]

- Wang, J., Sánchez-Roselló, M., Aceña, J. L., del Pozo, C., Sorochinsky, A. E., Fustero, S., Soloshonok, V. A., & Liu, H. (2014). Fluorine in pharmaceutical industry: fluorine-containing drugs introduced to the market in the last decade (2001-2011). Chemical reviews, 114(4), 2432–2506.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and evaluation of [18F]1-amino-3-fluorocyclobutane-1-carboxylic acid to image brain tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The Curtius rearrangement: mechanistic insight and recent applications in natural product syntheses - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. scispace.com [scispace.com]

- 5. The performance of diphenylphosphoryl azide_Chemicalbook [chemicalbook.com]

- 6. benchchem.com [benchchem.com]

- 7. The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Curtius rearrangement - Wikipedia [en.wikipedia.org]

- 9. Curtius Rearrangement - Chemistry Steps [chemistrysteps.com]

- 10. The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Diphenylphosphoryl Azide (DPPA) - A Reagent with Manifold Applications | Scilit [scilit.com]

Troubleshooting & Optimization

Technical Support Center: Separation of Cis and Trans Methyl 3-Fluorocyclopentane-1-carboxylate Isomers

Welcome to the technical support center for advanced chromatographic separations. This guide is designed for researchers, chemists, and drug development professionals who are tackling the specific challenge of separating the cis and trans diastereomers of methyl 3-fluorocyclopentane-1-carboxylate. The structural similarity of these isomers necessitates a nuanced approach to method development. This document provides in-depth, field-proven insights and troubleshooting workflows to achieve baseline resolution and analytical confidence.

Part 1: Foundational Understanding & Frequently Asked Questions (FAQs)

This section addresses the fundamental principles governing the separation of these diastereomers and answers common questions that arise during initial experimental design.

Q1: Why is the separation of cis and trans this compound considered a significant analytical challenge?

A1: The primary difficulty lies in the subtle differences in their physicochemical properties. As diastereomers, the cis and trans isomers possess the same molecular weight and chemical formula. Their separation relies on exploiting minor variations in their three-dimensional structure, which in turn affect properties like polarity, boiling point, and shape.[1][2]

-

Cis Isomer: The fluorine atom and the methyl carboxylate group are on the same side of the cyclopentane ring. This arrangement can lead to a stronger overall molecular dipole moment compared to the trans isomer.

-

Trans Isomer: The functional groups are on opposite sides of the ring, which may result in a more linear shape and partial cancellation of bond dipoles, leading to lower overall polarity.

These subtle differences require high-resolution chromatographic techniques and carefully optimized conditions to resolve.

Q2: What are the primary chromatographic techniques recommended for this separation?

A2: Three principal techniques are recommended, each with distinct advantages:

-

High-Performance Liquid Chromatography (HPLC): A versatile and robust method, particularly with specialized stationary phases.[3][4]

-

Gas Chromatography (GC): An excellent choice for its high efficiency and resolving power, provided the analytes are sufficiently volatile and thermally stable.[5][6]

-

Supercritical Fluid Chromatography (SFC): A modern technique that combines the benefits of both HPLC and GC, offering fast, efficient, and "green" separations.[7][8][9]

Q3: How do I select the most appropriate starting technique for my needs?

A3: The choice depends on available instrumentation, sample properties, and the ultimate goal (analytical quantification vs. preparative isolation). The table below provides a comparative overview to guide your decision.

| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) | Supercritical Fluid Chromatography (SFC) |

| Principle | Partitioning between a liquid mobile phase and a solid stationary phase. | Partitioning between a gaseous mobile phase and a liquid/solid stationary phase. | Partitioning between a supercritical fluid mobile phase (typically CO₂) and a solid stationary phase.[7] |

| Best For | Non-volatile or thermally sensitive compounds; preparative scale separations. | Volatile and thermally stable compounds; high-resolution analytical work. | Chiral and achiral separations; fast method development; environmentally friendly.[8][9] |

| Key Advantage | Wide variety of stationary and mobile phases allows for extensive method development.[3] | Unmatched peak efficiency and resolution for suitable analytes.[10] | High speed, low viscosity mobile phase, and reduced organic solvent consumption.[9] |